molecular formula C13H15NOS2 B1466603 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol CAS No. 1492097-71-8

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol

Cat. No. B1466603
CAS RN: 1492097-71-8
M. Wt: 265.4 g/mol
InChI Key: MSKCJJDUPDUMBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of compounds including “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” were designed and synthesized keeping in view the structural requirement of pharmacophore . The most active compound of the series was 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- [4- (4-bromophenoxy)benzylidene]acetohydrazide BT 15 .


Molecular Structure Analysis

The molecular structure of “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” can be found in various scientific databases .


Chemical Reactions Analysis

The chemical reactions involving “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” are part of its synthesis process .

Scientific Research Applications

Anticonvulsant Activity

Compounds containing the benzothiazole moiety have been extensively studied for their potential anticonvulsant effects. The specific compound “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” could be synthesized and evaluated for its efficacy in seizure control. This evaluation would involve pharmacological testing in animal models, such as the 6 Hz psychomotor seizure test, to determine its protective capabilities against induced seizures .

Neuropharmacology

In neuropharmacology, the compound’s interaction with various neurotransmitter receptors, such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, could be explored. Computational docking studies may predict its binding affinity and suggest potential neuroprotective or neuromodulatory roles .

Medicinal Chemistry

The structural features of this compound make it a candidate for medicinal chemistry research, where its pharmacophore could be analyzed. Researchers might investigate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to understand its behavior within biological systems .

Synthesis of Derivatives

Chemists could use “1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol” as a starting material to synthesize a variety of derivatives. These derivatives could then be screened for a range of biological activities, potentially leading to the discovery of new therapeutic agents .

Computational Chemistry

The compound’s molecular structure allows for computational studies, including molecular modeling and simulation. These studies could provide insights into its reactivity, stability, and interactions with other molecules, which is valuable for drug design and development .

Material Science

While not directly related to material science, the compound’s intrinsic properties, such as its stability and reactivity, could be of interest for the development of new materials, especially those requiring organic components with specific electronic or structural characteristics .

Environmental Science

The environmental impact and degradation pathways of this compound could be studied to assess its persistence and potential toxicity in ecosystems. Such research is crucial for understanding the long-term effects of pharmaceuticals in the environment .

Mechanism of Action

properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c15-13(7-3-4-8-13)9-16-12-14-10-5-1-2-6-11(10)17-12/h1-2,5-6,15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKCJJDUPDUMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CSC2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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